molecular formula C14H22BrN3 B1399444 4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane CAS No. 1316218-51-5

4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane

Cat. No. B1399444
CAS RN: 1316218-51-5
M. Wt: 312.25 g/mol
InChI Key: BGDSKTCHPQLOLN-UHFFFAOYSA-N
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Description

“4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane” is a complex organic compound. It contains a bromopyrazine group, which is a type of aromatic heterocyclic compound . The isopropylazepane part suggests it has an azepane (a seven-membered heterocyclic compound with one nitrogen atom) with an isopropyl substituent .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has shown that derivatives of pyrazine, similar to 4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane, exhibit potential antibacterial and antifungal properties. For instance, compounds synthesized using 3-methylpyrazol-5-one and bromoalkoxy-1H-isoindole-1,3-(2H)-diones have been characterized and screened for antibacterial properties against various bacterial strains (Ahmed et al., 2006). Similarly, studies on brominated pyrazoles, such as 4-(1,3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, have demonstrated their efficacy as antimicrobial agents (Pundeer et al., 2013).

Synthesis of Fluorescent Dyes

The potential of brominated pyrazines in the synthesis of fluorescent dyes has been explored. For example, the use of 2-bromomethyl-5,6-dicyano-3-phenylpyrazine in the synthesis of bis-styryl fluorescent dyes demonstrates the application of such compounds in the field of electroluminescence (Jaung et al., 1998).

Corrosion Inhibition

Bipyrazolic compounds, which share structural similarities with 4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane, have been shown to act as effective corrosion inhibitors. Studies have shown that such compounds can significantly inhibit the corrosion of steel in acidic solutions (Tebbji et al., 2005).

Anticancer Properties

Some derivatives of pyrazole have been studied for their potential anticancer properties. Synthesized pyrazolopyrimidines, for example, have been evaluated for their anticancer activities, suggesting a potential application in cancer treatment (Rahmouni et al., 2016).

properties

IUPAC Name

4-[(5-bromopyrazin-2-yl)methyl]-1-propan-2-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3/c1-11(2)18-6-3-4-12(5-7-18)8-13-9-17-14(15)10-16-13/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDSKTCHPQLOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(CC1)CC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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